2-bromo-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide is a chemical compound belonging to the class of benzohydrazides. Benzohydrazides are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antimalarial, and antitubercular properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 3-chlorobenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered and purified .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with different substituents on the aromatic ring.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced functional groups.
Scientific Research Applications
2-bromo-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its mechanism of action and interactions with biological targets.
Industrial Applications: It is explored for its use in the synthesis of other bioactive compounds and as a precursor in chemical reactions.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. Additionally, it can bind to receptors and modulate their activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
- 2-bromo-N’-[(3-ethoxy-4-hydroxybenzylidene)benzohydrazide]
Uniqueness
2-bromo-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromine and chlorine atoms in the aromatic rings enhances its potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C14H10BrClN2O |
---|---|
Molecular Weight |
337.60 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(3-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10BrClN2O/c15-13-7-2-1-6-12(13)14(19)18-17-9-10-4-3-5-11(16)8-10/h1-9H,(H,18,19)/b17-9+ |
InChI Key |
ZOEDQJOFLWJQDJ-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.